Hexahydrocoumarin

Synthetic chemistry Process development Catalytic dehydrogenation

Hexahydrocoumarin (CAS 700-82-3) is a fully saturated bicyclic lactone belonging to the coumarin derivative class, bearing the IUPAC name 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one. With a molecular weight of approximately 152.19 g/mol and the molecular formula C₉H₁₂O₂, this compound exists as a colorless liquid at room temperature.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 700-82-3
Cat. No. B042210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexahydrocoumarin
CAS700-82-3
Synonyms3,4,5,6,7,8-hexahydro-2H-1-Benzopyran-2-one;  3,4,5,6,7,8-hexahydrocoumarin;  2-hydroxy-1-cyclohexene-1-propanoic Acid δ-lactone;  3,4,5,6,7,8-Hexahydrocoumarin;  Δ-1,6-2-Oxabicyclo(4.4.0)decen-3-one
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CCC(=O)O2
InChIInChI=1S/C9H12O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2
InChIKeyODFRBYOJLDRSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydrocoumarin (CAS 700-82-3) Sourcing Guide: Physical Properties and Compound Class Overview


Hexahydrocoumarin (CAS 700-82-3) is a fully saturated bicyclic lactone belonging to the coumarin derivative class, bearing the IUPAC name 3,4,5,6,7,8-hexahydro-2H-1-benzopyran-2-one [1]. With a molecular weight of approximately 152.19 g/mol and the molecular formula C₉H₁₂O₂, this compound exists as a colorless liquid at room temperature . Its key physicochemical parameters include a boiling point of ~294.5°C at 760 mmHg, a density of approximately 1.11 g/cm³, an estimated LogP value ranging from 1.89 to 2.15, and a vapor pressure of approximately 0.002 mmHg at 25°C [2]. The fully hydrogenated benzopyrone ring system distinguishes it from its unsaturated aromatic counterpart, conferring enhanced oxidative stability that is relevant for applications requiring resistance to degradation [3].

Why Hexahydrocoumarin (700-82-3) Cannot Be Simply Replaced by Coumarin or Dihydrocoumarin


Simple substitution of Hexahydrocoumarin with its unsaturated analogs (Coumarin, CAS 91-64-5) or partially hydrogenated derivatives (Dihydrocoumarin, CAS 119-84-6) fails across multiple critical dimensions that directly impact procurement and application decisions. First, Hexahydrocoumarin serves as a strategic synthetic intermediate that enables exceptionally high-yield (94–95.5%) dehydrogenation pathways to produce high-purity coumarin, a route unavailable when starting directly from aromatic coumarin [1]. Second, the fully saturated ring structure of Hexahydrocoumarin confers fundamentally different functional performance: its odor intensity is approximately 10-fold higher than coumarin, enabling substantially lower usage rates, while its stability in detergent formulations markedly exceeds that of coumarin [2]. Third, regulatory classifications differ significantly—Hexahydrocoumarin is explicitly listed as prohibited for use as a fragrance ingredient in cosmetic products under EU Directive 2005/42/EC, whereas coumarin remains regulated but permitted under restriction, creating divergent procurement and handling requirements [3]. These quantifiable and regulatory distinctions preclude simple one-for-one substitution in synthetic chemistry workflows and formulation development.

Hexahydrocoumarin 700-82-3: Quantified Differentiation Evidence vs. Coumarin and Dihydrocoumarin


Synthetic Intermediate Efficiency: Hexahydrocoumarin Enables 94–95.5% Dehydrogenation Yield to Coumarin

In industrial synthetic pathways, Hexahydrocoumarin functions as a high-efficiency precursor for producing coumarin and substituted coumarins via dehydrogenation over Group VIII metal catalysts [1]. The lactonization of 2-(β-carboxyethyl)-cyclohexanone to form Hexahydrocoumarin proceeds with exceptionally high conversion (93.6–98%) and yields of 94–95.5% based on converted starting material under optimized conditions (140–245°C, 6–200 mmHg, catalytic strong acid) [2][3]. This represents a strategic intermediate route not available when working directly with aromatic coumarin, which cannot undergo this reverse transformation.

Synthetic chemistry Process development Catalytic dehydrogenation

Olfactory Potency: Hexahydrocoumarin Requires Only 10% of Coumarin Dosage for Equivalent Odor Impact

Hexahydrocoumarin and its structural analogs exhibit dramatically higher olfactory potency compared to the parent aromatic coumarin. According to fragrance industry technical documentation, the odor intensity of hexahydrocoumarin-type compounds is sufficiently pronounced that usage levels required to achieve equivalent olfactory impact are approximately one-tenth (10%) of the coumarin dosage [1]. The odor profile is described as sweet, coconut-tonka, with coconut nuances, providing a distinct aromatic character [2].

Fragrance chemistry Formulation science Odor threshold

Detergent Formulation Stability: Hexahydrocoumarin Markedly Outperforms Coumarin

In detergent matrix environments, which typically present alkaline pH conditions and oxidative stress, the fully saturated hexahydrocoumarin scaffold demonstrates superior chemical stability compared to the unsaturated coumarin ring system [1]. The absence of the reactive α,β-unsaturated lactone moiety and aromatic conjugation in hexahydrocoumarin reduces susceptibility to nucleophilic attack and oxidative degradation that commonly compromise coumarin in alkaline detergent formulations [2]. Industry technical documentation explicitly states that hexahydrocoumarin exhibits stability in detergent formulations that is 'far superior to coumarin' [1].

Formulation stability Detergent chemistry Functional ingredients

Physical Property Differentiation: Boiling Point and Vapor Pressure Distinguish Hexahydrocoumarin from Analogs

Hexahydrocoumarin exhibits a boiling point of 294.5±19.0°C at 760 mmHg and a vapor pressure of 0.0±0.6 mmHg at 25°C . These values position the compound between the more volatile coumarin (mp 70.6°C, bp ~301.7°C) and the lower-boiling dihydrocoumarin (mp 24°C) [1][2]. The low vapor pressure (approximately 0.002 mmHg at 25°C) correlates with minimal evaporative loss under ambient conditions and a stable liquid state at room temperature, distinguishing it from the solid crystalline state of coumarin [3].

Physicochemical characterization Process engineering Separation science

Regulatory Status: Hexahydrocoumarin is Prohibited as Fragrance Ingredient per EU Directive 2005/42/EC

Hexahydrocoumarin (CAS 700-82-3) is explicitly listed under Annex II, Reference Number 1135 of EU Directive 2005/42/EC (amending Directive 76/768/EEC) as a substance prohibited for use as a fragrance ingredient in cosmetic products [1]. IFRA (International Fragrance Association) guidelines similarly classify hexahydrocoumarin as prohibited in fragrance formulations due to dermal sensitization concerns [2]. This regulatory classification directly contrasts with coumarin, which remains permitted under restriction (subject to concentration limits and allergen labeling requirements), and dihydrocoumarin, which has its own distinct regulatory status [3].

Regulatory compliance Cosmetic safety Procurement restrictions

Validated Application Scenarios for Hexahydrocoumarin (CAS 700-82-3) Based on Quantitative Evidence


Synthetic Intermediate for High-Yield Coumarin Production

Hexahydrocoumarin serves as an optimal starting material for the catalytic dehydrogenation synthesis of coumarin and substituted coumarin derivatives. The process achieves exceptionally high yields of 94–95.5% with conversion rates of 93.6–98%, substantially outperforming traditional direct coumarin synthesis routes (approximately 60–64.5% yield) [1]. This application is directly supported by patent literature demonstrating the industrial feasibility of the lactonization-dehydrogenation sequence over Group VIII metal catalysts [2]. The high conversion efficiency and straightforward purification steps make this route commercially attractive for coumarin manufacturing.

Analytical Reference Standard and Research Tool

Given its explicit prohibition for fragrance use under EU Directive 2005/42/EC Annex II Reference Number 1135 and IFRA guidelines [3], the primary legitimate application of Hexahydrocoumarin is as an analytical reference standard for chemical identification, purity assessment, and research purposes [4]. The compound's well-characterized physicochemical properties—including boiling point (294.5°C), density (1.11 g/cm³), LogP (~1.89–2.15), and refractive index (n20D 1.51)—enable its use in HPLC method development, GC-MS calibration, and spectroscopic reference libraries . Santa Cruz Biotechnology and other analytical standard suppliers offer the compound specifically for 'research use only' purposes [5].

Structure-Activity Relationship Studies in Fragrance Chemistry

Hexahydrocoumarin provides a valuable fully-saturated benchmark for comparative structure-activity relationship (SAR) investigations of lactone-based fragrance compounds. The 10-fold higher odor intensity relative to coumarin [6] and the pronounced stability advantages in detergent matrices [7] offer quantifiable reference points for understanding how ring saturation modulates olfactory potency and chemical durability. Research programs examining the relationship between unsaturation degree and fragrance performance can utilize Hexahydrocoumarin as the fully-hydrogenated endpoint in a saturation gradient that includes dihydrocoumarin (partially saturated) and coumarin (fully unsaturated aromatic).

Technical Documentation Hub

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